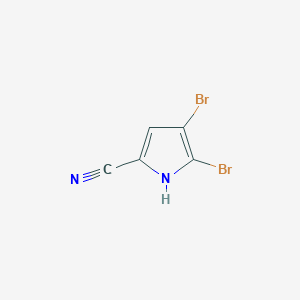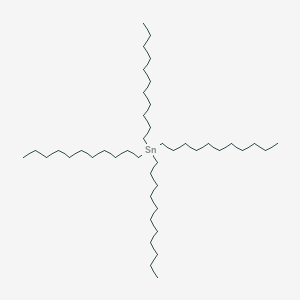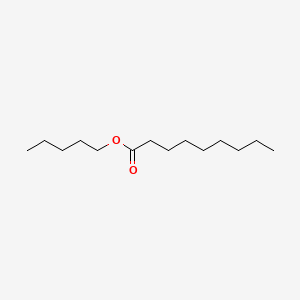![molecular formula C9H11FN2O5 B1617059 1-[5-(フルオロメチル)-3,4-ジヒドロキシオキソラン-2-イル]ピリミジン-2,4-ジオン CAS No. 38817-29-7](/img/new.no-structure.jpg)
1-[5-(フルオロメチル)-3,4-ジヒドロキシオキソラン-2-イル]ピリミジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoro-methyl group in acetic acid . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine analogs .
作用機序
The mechanism of action of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It acts as a thymidylate synthase inhibitor, blocking the synthesis of pyrimidine thymidylate, a nucleotide required for DNA replication. This results in the inhibition of cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another pyrimidine analog with similar anticancer properties.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain cancers, particularly leukemia.
Uniqueness
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific fluoromethyl group, which enhances its biological activity and metabolic stability compared to other similar compounds .
特性
CAS番号 |
38817-29-7 |
|---|---|
分子式 |
C9H11FN2O5 |
分子量 |
246.19 g/mol |
IUPAC名 |
1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16) |
InChIキー |
JIWIXZJAAUQOCE-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
| 81002-69-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)




![Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt](/img/structure/B1616993.png)


